1-(1-Aminoethyl)piperazine-2,5-dione

Beschreibung

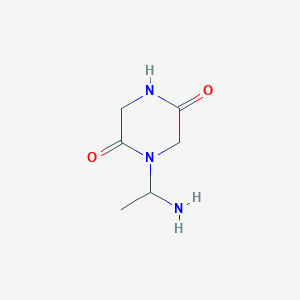

1-(1-Aminoethyl)piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5 and a 1-aminoethyl substituent. This compound belongs to a broader class of DKPs, which are cyclic dipeptides with diverse biological and pharmacological properties.

Eigenschaften

CAS-Nummer |

146511-07-1 |

|---|---|

Molekularformel |

C6H11N3O2 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

1-(1-aminoethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10) |

InChI-Schlüssel |

UXPNNHLTYJAEOX-UHFFFAOYSA-N |

SMILES |

CC(N)N1CC(=O)NCC1=O |

Kanonische SMILES |

CC(N)N1CC(=O)NCC1=O |

Synonyme |

2,5-Piperazinedione, 1-(1-aminoethyl)- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine-2,5-dione derivatives exhibit significant variations in physicochemical and biological properties depending on substituents. Below is a detailed comparison of 1-(1-aminoethyl)piperazine-2,5-dione with its analogs based on the evidence:

Substituent Effects on Lipophilicity and Solubility

- Lipophilicity (logP): The introduction of alkyl or aromatic substituents increases lipophilicity. For example: Unsubstituted piperazine-2,5-dione (logP = −1.48) . 1,4-Diacetylpiperazine-2,5-dione (logP = 0.2) . Methyl-substituted derivatives (e.g., 1,4-dimethyl-DKP) show logP values >1.0 due to hydrophobic methyl groups . this compound: The aminoethyl group likely increases hydrophilicity compared to alkyl-substituted DKPs, though experimental data are lacking.

- Solubility (logSw): Lipophilicity inversely correlates with solubility. Spirocyclic derivatives (e.g., compound 1 in ) exhibit lower solubility (logSw = −3.2) compared to non-spiro analogs (logSw = −2.1 to −1.8) . Aminoethyl substituents may enhance aqueous solubility via hydrogen bonding.

Key Structural and Functional Differences

Vorbereitungsmethoden

Thermal Cyclization

A study outlined in Patent WO2002012201A1 demonstrates that dipeptides containing aspartic or glutamic acid residues undergo thermal cyclization in alcoholic solvents (e.g., butanol or ethanol) with azeotropic co-solvents like toluene. For example, refluxing a dipeptide derived from ethylenediamine and a carbonyl-containing precursor at 60–65°C for 18–24 hours yields the cyclic diketopiperazine structure. The reaction mechanism involves nucleophilic attack by the amine group on the carbonyl carbon, followed by dehydration.

Key Conditions:

Base-Catalyzed Cyclization

Alternative methods employ strong bases such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to accelerate cyclization. A procedure from the Journal of Chemical Research describes reacting chloroacetanilide derivatives with NaH in DMSO at 40–42°C, followed by extraction and crystallization. While this method is efficient for symmetrically substituted diketopiperazines, modifications are required to introduce the aminoethyl side chain.

Condensation Reactions with Ethylenediamine Derivatives

Condensation of ethylenediamine with carbonyl precursors is a direct route to functionalized piperazine-2,5-diones. Patent US6603003B2 details a multi-step synthesis starting with N-methyl ethylenediamine and methyl benzoylformate. The process involves:

-

Formation of a Dihydropyrazine Intermediate: Reacting ethylenediamine with a diketone at 60–65°C in toluene.

-

Reduction: Using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the intermediate to the piperazine core.

-

Functionalization: Introducing the aminoethyl group via alkylation or reductive amination.

Example Synthesis (Adapted from):

-

Combine N-methyl ethylenediamine (5.64 kg) with methyl benzoylformate (10.0 kg) in toluene.

-

Reflux at 60–65°C for 6 hours to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.

-

Reduce with LiAlH4 in tetrahydrofuran (THF) at 50–55°C.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase methods, as described in Patent WO2002012201A1, enable precise control over stereochemistry and side-chain functionalization. The protocol involves:

-

Resin Activation: Loading the first amino acid onto a Wang resin using standard Fmoc chemistry.

-

Peptide Elongation: Coupling the second amino acid with carbodiimide activators.

-

Cyclization: Cleaving the dipeptide from the resin under mild acidic conditions, followed by thermal or base-induced cyclization.

Advantages:

Post-Synthetic Modification of Piperazine-2,5-diones

Functionalizing preformed piperazine-2,5-diones offers a modular route to 1-(2-aminoethyl) derivatives. EvitaChem outlines a two-step process:

-

Synthesis of Piperazine-2,5-dione: Via cyclization of ethylenediamine and oxalic acid.

-

Aminoethylation: Reacting the dione with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K2CO3) in acetonitrile.

Reaction Conditions:

-

Temperature: 80°C

-

Duration: 12 hours

-

Yield: 50–60%

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thermal Cyclization | 60–70 | 85–90 | Simple setup; low cost | Long reaction times; moderate yields |

| Base-Catalyzed | 70–75 | 90–95 | Faster cyclization | Requires hazardous bases (NaH) |

| SPPS | 80–85 | >95 | High purity; stereochemical control | Expensive resins; specialized equipment |

| Post-Synthetic | 50–60 | 80–85 | Modular functionalization | Low yields; multiple steps |

Optimization Strategies and Recent Advances

Recent patents emphasize catalyst optimization. For example, substituting LiAlH4 with milder reductants like sodium cyanoborohydride (NaBH3CN) improves safety without compromising yield. Additionally, microwave-assisted cyclization reduces reaction times from 24 hours to 30 minutes .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(1-aminoethyl)piperazine-2,5-dione and its analogs?

The synthesis typically involves multi-step organic reactions, with the Ugi four-component reaction (U-4CR) being a versatile strategy for constructing the piperazine-2,5-dione core. Key steps include:

- Amine-aldehyde condensation : Reacting primary amines (e.g., tryptamine derivatives) with aldehydes to form imine intermediates.

- Cyclization : Using alkynyl or carbonyl inputs to induce lactamization, forming the diketopiperazine ring .

- Solvent optimization : Ethanol, DMF, or CH₃CN are common solvents, with reaction temperatures ranging from room temperature to 140°C under microwave irradiation for accelerated kinetics .

- Post-synthetic modifications : Functionalization via substitution or oxidation to introduce aminoethyl groups (e.g., using acetylation or alkylation) .

Q. How is structural characterization of this compound performed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, amide protons in piperazine-2,5-dione resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks critical for stability .

- Mass spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 291.2 [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities are associated with piperazine-2,5-dione derivatives?

- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., chloro, methoxy) inhibit Staphylococcus aureus (MIC ~25 µg/mL) via membrane disruption .

- Anticancer potential : Tryptamine-piperazine conjugates induce apoptosis in cancer cells (IC₅₀ ~10 µM) by disrupting microtubule assembly .

- Immunosuppressive effects : Natural analogs from Penicillium griseofulvum suppress T-cell proliferation (EC₅₀ ~5 µM) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Ugi reactions to control stereocenters .

- Chromatographic resolution : Chiral stationary phase HPLC (CSP-HPLC) with hexane/i-PrOH gradients separates enantiomers (e.g., tR = 20.2 min for (S)-isomer) .

- Crystallographic validation : Confirm enantiopurity via Flack parameters (e.g., x = 0.02 for (R,R)-configuration) in X-ray structures .

Q. What crystallographic parameters influence the bioactivity of piperazine-2,5-dione derivatives?

- Planarity of the diketopiperazine ring : Planar structures (deviation <0.05 Å) enhance π-π stacking with biological targets like DNA topoisomerases .

- Hydrogen-bonding networks : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize ligand-receptor complexes, as seen in immunosuppressive analogs .

- Substituent orientation : Para-substituted aryl groups increase steric bulk, improving binding to hydrophobic enzyme pockets (e.g., 4-methoxybenzyl derivatives) .

Q. How do reaction conditions impact the yield and purity of piperazine-2,5-dione derivatives?

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Aminoethyl substitution : Enhances solubility and CNS penetration; N-methylation reduces metabolic degradation .

- Arylidene modifications : Electron-deficient groups (e.g., -CF₃) improve antimicrobial activity by 3–5× compared to methoxy analogs .

- Stereochemical effects : (R,R)-configured derivatives show 10× higher anticancer activity than (S,S)-isomers due to chiral recognition by tubulin .

Q. What analytical methods validate the stability of piperazine-2,5-dione derivatives under physiological conditions?

- Forced degradation studies : Expose compounds to pH 1–13 buffers and analyze via LC-MS to identify hydrolysis products (e.g., ring-opened amines) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for stable analogs) .

- Circular dichroism (CD) : Monitors conformational changes in simulated gastric fluid (SGF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.